2-甲氧基-5-甲基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

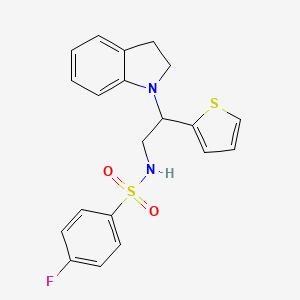

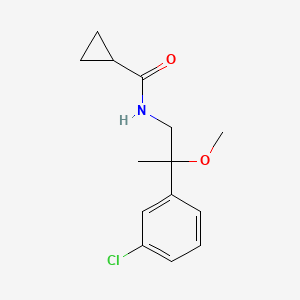

The compound 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The molecule contains a thiophene ring, which is a common motif in drug design due to its aromatic and heterocyclic nature, providing stability and unique electronic properties.

Synthesis Analysis

While the exact synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not detailed in the provided papers, related compounds such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine and N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized through various organic reactions. The synthesis likely involves the formation of the benzenesulfonamide core followed by the introduction of the thiophene and piperidine moieties through nucleophilic substitution reactions, as suggested by the kinetics study of similar thiophene reactions with piperidine .

Molecular Structure Analysis

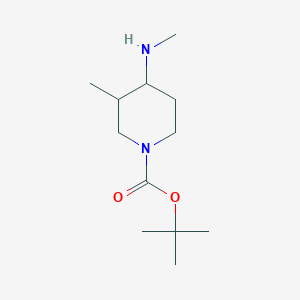

The molecular structure of this compound includes several functional groups that are important for its chemical behavior. The methoxy group may influence the electron density of the aromatic ring, while the methyl group could provide steric hindrance. The piperidine ring is a secondary amine, which could be involved in forming bonds with other molecules or ions. The thiophene ring is a five-membered sulfur-containing heterocycle that contributes to the compound's electronic properties and potential interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The benzenesulfonamide moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and electrostatic interactions. The presence of the thiophene and piperidine rings suggests that the compound could undergo nucleophilic substitution reactions, as observed in the kinetics of reactions with piperidine . The compound could also act as a chemosensor for metal ions, similar to the related compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, which shows selective sensing for Ag(+) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide would be influenced by its molecular structure. The presence of the methoxy and methyl groups could affect its solubility in organic solvents, while the benzenesulfonamide core might increase its solubility in water due to potential hydrogen bonding. The compound's melting point, boiling point, and stability would be determined by the strength of the intermolecular forces present in the solid and liquid states. The electronic properties, such as the ability to participate in intramolecular charge transfer (ICT), could be inferred from similar compounds, suggesting potential applications in chemosensing .

科学研究应用

认知增强特性

一项关于结构相关化合物“SB-399885”的研究重点突出了其作为一种有效的、选择性的 5-HT6 受体拮抗剂的作用,具有认知增强特性。这种化合物在逆转空间学习中与年龄相关的缺陷和增强胆碱能功能方面显示出显着的潜力,表明其在治疗认知缺陷(如阿尔茨海默病和精神分裂症)方面具有意义 (Hirst 等人,2006).

光动力治疗应用

另一项研究重点关注一种新的锌酞菁化合物,该化合物用苯磺酰胺衍生物基团取代。这种化合物表现出高单线态氧量子产率和良好的荧光特性,使其成为光动力治疗中癌症治疗中 II 型光敏剂的有希望的候选者 (Pişkin、Canpolat 和 Öztürk,2020).

磷脂酶 A2 抑制

对取代的苯磺酰胺作为膜结合磷脂酶 A2 抑制剂的研究揭示了体外具有显着效力的化合物。这些抑制剂在心肌梗死模型中表现出保护作用,表明在心血管疾病治疗中具有潜在应用 (Oinuma 等人,1991).

缓蚀

一项关于哌啶衍生物(包括与查询化合物结构相似的化合物)的研究调查了它们作为铁的缓蚀剂的有效性。通过量子化学计算和分子动力学模拟,这些化合物显示出有希望的吸附和抑制特性,为它们在材料保护中的潜在应用提供了见解 (Kaya 等人,2016).

属性

IUPAC Name |

2-methoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNYWSJUTWOEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)